(2,4-Difluoro-6-hydroxyphenyl)boronic acid
Description
Evolution of Boronic Acid Chemistry: A Historical Perspective
The story of boronic acids began in the 19th century, but their synthetic utility remained largely underexplored for many decades. A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. researchgate.netlibretexts.org This palladium-catalyzed reaction, which couples a boronic acid with an organic halide, revolutionized the synthesis of biaryl compounds, a common scaffold in pharmaceuticals and advanced materials. researchgate.net The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the low toxicity of the boron-containing byproducts contributed to its rapid adoption and the subsequent explosion in boronic acid research. researchgate.net
Significance of Fluorine and Hydroxyl Functionalities in Arylboronic Acid Design
The strategic incorporation of fluorine atoms and hydroxyl groups into the structure of arylboronic acids significantly modulates their chemical and physical properties, enhancing their utility in various applications, particularly in medicinal chemistry and materials science.
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of arylboronic acids, the presence of fluorine atoms on the aromatic ring can increase the Lewis acidity of the boron center, which can, in turn, affect the efficiency of cross-coupling reactions.
The hydroxyl group, on the other hand, is a versatile functional group that can participate in hydrogen bonding, a key interaction in molecular recognition and biological systems. Its presence can enhance the solubility of a compound in aqueous media and provide a handle for further chemical modifications. In drug design, hydroxyl groups can act as crucial pharmacophores, interacting with specific residues in enzyme active sites or on receptor surfaces.
Overview of (2,4-Difluoro-6-hydroxyphenyl)boronic Acid: Unique Structural Attributes and Research Trajectories
This compound is a fascinating molecule that combines the advantageous features of both fluorine and hydroxyl functionalities. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions of the phenyl ring significantly influences the electronic properties of the molecule, enhancing the acidity of both the boronic acid and the phenolic hydroxyl group. The hydroxyl group at the ortho position can engage in intramolecular hydrogen bonding with the boronic acid moiety, which can affect its conformation and reactivity.
This unique combination of structural features makes this compound a valuable building block in several research areas. Its application in the synthesis of complex organic molecules via cross-coupling reactions is a primary focus. Furthermore, its potential as a scaffold in medicinal chemistry is being actively explored, with researchers investigating its utility in the design of enzyme inhibitors and other biologically active compounds. The strategic placement of the fluoro and hydroxyl groups allows for fine-tuning of the molecule's properties, making it an attractive candidate for the development of novel therapeutics and functional materials.
Properties
Molecular Formula |
C6H5BF2O3 |
|---|---|
Molecular Weight |
173.91 g/mol |
IUPAC Name |
(2,4-difluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H |
InChI Key |
ARSCWDXRBXUEEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid and Its Analogues
Regioselective Boronation Strategies for Fluorinated Phenols
Achieving regioselectivity in the borylation of fluorinated phenols is crucial for the synthesis of specific isomers like (2,4-Difluoro-6-hydroxyphenyl)boronic acid. Several powerful strategies have been developed to control the position of the boronic acid group on the aromatic ring.
Directed ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. baranlab.orgharvard.edu This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with an appropriate boron electrophile to introduce the boronic acid moiety.
For the synthesis of this compound, the hydroxyl group can act as a directing group. However, its acidity requires the use of at least two equivalents of a strong base to first deprotonate the hydroxyl group and then the ortho-C-H bond. Common bases employed for this purpose include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). uwindsor.ca The choice of base and solvent system, typically ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, is critical to the success of the reaction. uwindsor.ca
The general mechanism involves the formation of a lithium phenoxide, which then directs the lithiation to the C6 position due to the combined directing influence of the oxygen and the fluorine at C2 and C4. Subsequent quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired boronic acid. google.com
Table 1: Key Parameters in Directed ortho-Metalation of Fluorinated Phenols
| Parameter | Description | Common Examples |
|---|---|---|
| Directing Group | Functional group that directs lithiation to the ortho position. | -OH, -OR, -CONR2 |
| Base | Strong organolithium reagent for deprotonation. | n-BuLi, s-BuLi, t-BuLi |
| Solvent | Aprotic ethereal solvent to facilitate the reaction. | THF, Diethyl ether |
| Boron Source | Electrophile to introduce the boron functionality. | Trimethyl borate, Triisopropyl borate |
| Quenching | Acidic workup to hydrolyze the boronate ester. | HCl, H2SO4 |
It is important to note that the boronic acid functionality itself has been explored as a directing group for DoM, which could allow for the synthesis of more complex, unusually substituted arylboronic acids. acs.org However, challenges such as undesired nucleophilic addition to the boron atom can occur. acs.org
Palladium-Catalyzed C-H Borylation Methodologies
Palladium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. acs.orgillinois.edu This approach avoids the need for pre-functionalized starting materials like organohalides or the use of strong bases required in DoM. The regioselectivity is often controlled by the steric and electronic environment of the C-H bonds or through the use of a directing group.
In the context of synthesizing this compound, the hydroxyl group can serve as an effective directing group in Pd-catalyzed C-H activation. nih.gov The reaction typically involves a palladium(II) catalyst, a ligand, an oxidant, and a boron source, such as bis(pinacolato)diboron (B136004) (B2pin2). rsc.org The catalytic cycle is believed to proceed through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate which then reacts with the boron reagent. rsc.org
Recent advancements have demonstrated the utility of various directing groups and catalytic systems to achieve high regioselectivity. For instance, N-arylbenzamides have been shown to be effective substrates for Pd-catalyzed oxidative ortho-C–H borylation. acs.org While direct application to 2,4-difluorophenol (B48109) for the synthesis of the target molecule requires specific adaptation, the underlying principles are transferable. The development of new ligands and oxidants is critical for expanding the scope and efficiency of these reactions. acs.org
Halogen-Lithium Exchange and Subsequent Boronylation
Halogen-lithium exchange is a classic and highly efficient method for the preparation of organolithium reagents, which can then be converted to boronic acids. researchgate.netprinceton.edu This method is particularly useful when a halogen atom is already present at the desired position for borylation. The exchange reaction is typically very fast, even at low temperatures, and proceeds with high yield. harvard.edu
For the synthesis of this compound, a suitable starting material would be 1-bromo-2,4-difluoro-6-hydroxybenzene. Treatment of this precursor with an alkyllithium reagent, such as n-BuLi or t-BuLi, at low temperatures (e.g., -78 °C) in an ethereal solvent, rapidly generates the corresponding aryllithium species. researchgate.netharvard.edu This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis, to afford the target boronic acid. nih.gov
The rate of halogen-lithium exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu It is also a reversible process, which can sometimes lead to equilibrium mixtures. princeton.edu The use of continuous flow reactors has been explored to better control the exothermic nature of these reactions and improve scalability and safety. nih.gov
Table 2: Comparison of Regioselective Boronation Strategies
| Strategy | Advantages | Disadvantages | Starting Material |
|---|---|---|---|
| Directed ortho-Metalation | High regioselectivity, utilizes existing functional groups. | Requires stoichiometric strong base, sensitive to functional groups. | Fluorinated phenol (B47542) |
| Pd-Catalyzed C-H Borylation | Atom-economical, avoids strong bases and pre-functionalization. | May require directing groups, catalyst and ligand optimization needed. | Fluorinated phenol |
| Halogen-Lithium Exchange | Fast and high-yielding, well-established method. | Requires halogenated precursor, cryogenic temperatures often necessary. | Halogenated fluorinated phenol |
Green Chemistry Principles in the Synthesis of Arylboronic Acids
The principles of green chemistry are increasingly being applied to the synthesis of arylboronic acids to reduce environmental impact and improve sustainability. This involves the use of safer solvents, renewable starting materials, and more efficient catalytic systems.
Aqueous-Phase Synthesis Protocols
Performing organic reactions in water is a key goal of green chemistry, as water is a non-toxic, non-flammable, and inexpensive solvent. While organometallic reagents are typically incompatible with water, methodologies for the synthesis of arylboronic acids in aqueous media have been developed.
One approach involves the use of phase-switching strategies. Boronic acids can form strong complexes with polyols like sorbitol at high pH, rendering them water-soluble. acs.orgacs.org This allows for reactions to be carried out in a biphasic system, with the product being easily separated by adjusting the pH and extracting into an organic solvent. acs.orgacs.org This technique can significantly reduce the use of organic solvents for purification. acs.org
Furthermore, Pd-catalyzed borylation reactions of aryl bromides have been successfully carried out in water under micellar conditions. organic-chemistry.org The use of surfactants creates micelles that can solubilize the organic reactants, allowing the reaction to proceed in an aqueous environment.
Biocatalytic Transformations for Boronic Acid Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. nih.govcancer.gov While the enzymatic formation of carbon-carbon bonds is well-established, the creation of carbon-boron bonds using biocatalysts is a more recent and exciting development. nih.gov
Researchers have engineered bacteria to produce enzymes capable of forming carbon-boron bonds for the first time. caltech.edu By using directed evolution, scientists mutated a protein called cytochrome c to create highly efficient enzymes for assembling organoboron compounds. caltech.edu These biocatalysts were shown to be up to 400 times more productive than synthetic chemical processes for the same reaction. caltech.edu
Although the direct biocatalytic synthesis of this compound has not yet been specifically reported, this groundbreaking research opens up a new avenue for the green synthesis of a wide range of arylboronic acids. caltech.edu This approach has the potential to be more economical and produce less toxic waste compared to traditional chemical methods. caltech.edu
Flow Chemistry Applications for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processes, especially for reactions involving unstable intermediates or requiring precise control over reaction parameters. The synthesis of arylboronic acids, often proceeding through organolithium or Grignard intermediates, is particularly well-suited for flow chemistry applications. researchgate.netorganic-chemistry.org
Flow reactors, typically consisting of micro- or milliscale tubing, enable rapid mixing and superior heat transfer, which are crucial for managing highly exothermic reactions like metal-halogen exchange and subsequent borylation. researchgate.net This precise control minimizes the formation of side products and allows for reactions to be conducted at temperatures that are often difficult to maintain in large-scale batch reactors. researchgate.netorganic-chemistry.org
One of the key advantages of flow chemistry is the ability to generate and immediately consume highly reactive and unstable intermediates. acs.org For the synthesis of arylboronic acids, this means that the aryllithium or aryl Grignard reagent can be formed in one part of the flow stream and immediately reacted with a borate ester downstream, minimizing decomposition. researchgate.net This "in-line" quenching significantly improves yields and purity of the desired boronic acid.
The scalability of flow chemistry is another major benefit. Increasing the production volume can often be achieved by simply extending the reaction time or by running multiple reactors in parallel, a concept known as "scaling out." This avoids the complex and often non-linear challenges associated with scaling up batch reactors. organic-chemistry.org Reports have demonstrated the synthesis of various boronic acids on a multigram scale with reaction times of less than a second and throughputs of grams per hour, showcasing the industrial potential of this technology. organic-chemistry.org
While specific examples detailing the flow synthesis of this compound are not prevalent in the literature, the general principles and successful applications of flow chemistry for a wide range of functionalized arylboronic acids strongly suggest its applicability. A hypothetical flow process for this target molecule would likely involve the continuous mixing of a solution of a suitable precursor, such as 1-bromo-3,5-difluoro-2-methoxybenzene, with an organolithium reagent at low temperature, followed by the introduction of a trialkyl borate. Subsequent in-line acidic workup would yield the desired product.
Table 1: Comparison of Batch vs. Flow Chemistry for Arylboronic Acid Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Time | Hours | Seconds to Minutes organic-chemistry.org |
| Temperature Control | Challenging, especially on a large scale | Precise and efficient researchgate.netorganic-chemistry.org |
| Mixing | Often inefficient, leading to side reactions | Rapid and efficient researchgate.netorganic-chemistry.org |
| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and immediate consumption of reactive species acs.org |
| Scalability | Complex and non-linear | More straightforward through "scaling out" organic-chemistry.org |
| Yield and Purity | Variable, often lower | Generally higher due to better control researchgate.net |
Precursor Synthesis and Derivatization Routes to this compound
The synthesis of this compound necessitates a logically designed route to a key precursor that can be efficiently converted to the final product. A common and effective strategy involves the use of a halogenated and appropriately substituted aromatic ring that can undergo metal-halogen exchange followed by borylation.
A plausible precursor for this synthesis is 1-bromo-3,5-difluorobenzene . This starting material can be synthesized through various methods, including the bromination of 1,3-difluorobenzene (B1663923) or through a Sandmeyer reaction starting from 3,5-difluoroaniline. nbinno.comgoogle.com
From 1-bromo-3,5-difluorobenzene, a hydroxyl group needs to be introduced at the C2 position. A common synthetic strategy to achieve this involves a sequence of nitration, reduction, diazotization, and hydrolysis. However, the directing effects of the existing substituents must be carefully considered.
An alternative and often more direct approach is through directed ortho-lithiation . Starting with 2,4-difluorophenol , the hydroxyl group can be protected, for example, as a tetrahydropyranyl (THP) ether. researchgate.net The protected phenol can then be subjected to ortho-lithiation using a strong base like n-butyllithium. The directing effect of the protected hydroxyl group would favor lithiation at the C6 position. Quenching this aryllithium species with a suitable electrophile, such as a bromine source (e.g., 1,2-dibromoethane), would yield the corresponding 6-bromo-2,4-difluorophenol derivative. This intermediate can then be carried forward to the borylation step.
Another viable precursor is 2,4-difluoroaniline . This compound can be synthesized from 2,4,5-trichloronitrobenzene (B44141) through fluorination and subsequent hydrogenation. google.comgoogle.com From 2,4-difluoroaniline, a Sandmeyer-type reaction could be employed to introduce a hydroxyl group, although regioselectivity might be a challenge.
The final step in the synthesis of this compound from a suitable bromo-precursor typically involves a metal-halogen exchange reaction at low temperature, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the resulting boronate ester to the desired boronic acid.
Impact of Substituent Effects (Fluoro and Hydroxyl) on Synthetic Yields and Selectivity
The success of the synthesis of this compound is heavily influenced by the electronic and steric effects of the fluoro and hydroxyl substituents on the aromatic ring. These substituents play a crucial role in both the precursor synthesis and the final borylation step.
The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. minia.edu.eglumenlearning.com This activating nature facilitates electrophilic aromatic substitution reactions. In the context of directed ortho-lithiation, a protected hydroxyl group is a powerful directing group, facilitating deprotonation at an adjacent position. researchgate.net
The fluoro substituents (-F) , on the other hand, have a more complex influence. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. libretexts.orglibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director. csbsju.edu In the case of electrophilic aromatic substitution, the inductive deactivating effect of fluorine generally outweighs its resonance-donating effect, leading to slower reaction rates compared to benzene. libretexts.orglibretexts.org
In the synthesis of this compound, the interplay of these substituent effects is critical for achieving the desired regioselectivity. During the borylation of a precursor like 6-bromo-2,4-difluorophenol (with a protected hydroxyl group), the position of lithiation or Grignard formation at the C6 position is already established. The subsequent reaction with the borate ester is then straightforward.
However, if one were to consider a direct borylation of 2,4-difluorophenol, the directing effects would be in competition. The strongly activating and directing hydroxyl group would favor substitution at the ortho (C6) and para (C5, which is already substituted with fluorine) positions. The two fluorine atoms would also direct ortho and para to their own positions. The combined effect would likely lead to a mixture of products, making this a less desirable synthetic route.
The electron-withdrawing nature of the two fluorine atoms will also impact the reactivity of the aryllithium or aryl Grignard intermediate. The increased acidity of the corresponding C-H bond can facilitate the metal-halogen exchange. However, the resulting organometallic species might be less stable. Careful control of the reaction temperature is therefore essential to ensure high yields and selectivity.
Table 2: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (EAS) | Directing Effect |
| -OH | Electron-withdrawing | Electron-donating (strong) | Activating minia.edu.eglumenlearning.com | Ortho, Para minia.edu.eg |
| -F | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating libretexts.orglibretexts.org | Ortho, Para csbsju.edu |
Mechanistic Investigations of 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid Reactivity
Detailed Analysis of Suzuki-Miyaura Cross-Coupling Mechanisms Involving (2,4-Difluoro-6-hydroxyphenyl)boronic Acid
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the specific reactivity of this compound within this catalytic cycle is of significant interest. The reaction generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.
Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. It involves the transfer of the organic moiety from the boronic acid to the palladium center. The kinetics and thermodynamics of this step are significantly influenced by the electronic and steric properties of the boronic acid.
For this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which generally slows down the transmetalation step. Electron-rich aryl boronic acids are known to undergo faster catalyst turnover. researchgate.net This is because the electron-withdrawing groups decrease the nucleophilicity of the aryl group, making its transfer to the palladium center less favorable.
However, the ortho-hydroxyl group can play a crucial role in accelerating transmetalation. It can act as a directing group, coordinating to the palladium center and facilitating the transfer of the aryl group through a more favorable transition state. This hydroxyl-directed transmetalation can proceed via a transiently formed palladium alkoxide, which can activate the boronate for reaction. nih.gov This intramolecular assistance can potentially counteract the deactivating effect of the fluorine atoms.
Illustrative Kinetic Data for Transmetalation of Substituted Phenylboronic Acids
| Arylboronic Acid | Relative Rate of Transmetalation | Reference Compound |
| 4-Methoxyphenylboronic acid | Faster | Phenylboronic acid |
| Phenylboronic acid | 1 | - |
| 4-Trifluoromethylphenylboronic acid | Slower | Phenylboronic acid |
| This compound | Potentially comparable to or slightly slower than phenylboronic acid, depending on the balance of electronic deactivation and ortho-hydroxyl activation. | Phenylboronic acid |
This table presents a qualitative comparison based on general principles of substituent effects on Suzuki-Miyaura transmetalation, as specific kinetic data for this compound is not available.
Phenylboronic acids bearing an ortho-hydroxyl group can exist in equilibrium between an open-chain form and a cyclic benzoxaborole form. This tautomerism can influence the reactivity of the boronic acid in the catalytic cycle. The open-chain form is typically the active species in the Suzuki-Miyaura reaction.
The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents on the aromatic ring. While specific studies on the tautomerism of this compound are scarce, the presence of electron-withdrawing fluorine atoms could potentially influence the acidity of the boronic acid and the hydroxyl group, thereby affecting the tautomeric equilibrium. The catalytic conditions, particularly the base and solvent system, will also play a crucial role in determining the predominant tautomeric form and its entry into the catalytic cycle.
While the boronic acid itself is not directly involved in the oxidative addition step, its coupling partner, the aryl halide, is. However, the electronic properties of the formed biaryl-palladium intermediate can influence the subsequent reductive elimination step.
The electron-withdrawing fluorine atoms on the boronic acid-derived aryl group will make the resulting biaryl-palladium intermediate more electron-deficient. Generally, electron-withdrawing groups on the palladium-bound aryl moieties can accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle.
Conversely, the ortho-hydroxyl group can participate in the catalytic cycle beyond transmetalation. It has been proposed that an ortho-hydroxyl group can stabilize the palladium intermediate and potentially influence the rate of reductive elimination. The formation of a palladacycle involving the hydroxyl group could alter the geometry around the palladium center, which in turn can affect the ease of C-C bond formation.
Expected Influence of Substituents on Suzuki-Miyaura Reaction Steps
| Catalytic Step | Effect of Fluorine Groups (Electron-Withdrawing) | Effect of Ortho-Hydroxyl Group (Coordinating) |
| Oxidative Addition | Primarily affects the aryl halide partner. | - |
| Transmetalation | Slows down the reaction due to decreased nucleophilicity. | Can accelerate the reaction via a directing effect. |
| Reductive Elimination | Can accelerate the reaction by making the palladium center more electrophilic. | Can influence the rate by altering the geometry and stability of the palladium intermediate. |
Mechanistic Studies of Other Palladium-Catalyzed Cross-Coupling Reactions
The unique electronic and structural features of this compound also make it an interesting substrate for other palladium-catalyzed cross-coupling reactions.
Coupling reactions involving sterically hindered electrophiles, such as di-ortho-substituted aryl halides, often proceed with lower efficiency due to the steric hindrance impeding the oxidative addition and subsequent steps. The use of bulky and electron-rich phosphine (B1218219) ligands is often necessary to facilitate these challenging couplings.
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide and does not directly utilize boronic acids as the primary coupling partner. However, variations of Sonogashira-type couplings have been developed. While direct participation of this compound in a classical Sonogashira reaction is not expected, its derivatives could potentially be used in related transformations.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. Boronic acids can be used in oxidative Heck reactions, where they replace the aryl halide. In such a reaction, this compound would first undergo transmetalation with a Pd(II) catalyst. The resulting arylpalladium species would then participate in the Heck catalytic cycle. The electron-deficient nature of the (2,4-Difluoro-6-hydroxyphenyl) group could influence the regioselectivity and efficiency of the migratory insertion step. The ortho-hydroxyl group could also play a role in stabilizing the palladium intermediates in the Heck catalytic cycle.
Non-Catalytic Reactions and Their Underlying Mechanisms
This compound can participate in several non-catalytic reactions, where its intrinsic reactivity drives the formation of new chemical bonds. The mechanisms of these reactions are heavily influenced by the electronic and steric environment of the boronic acid group.
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While specific mechanistic studies on this compound in the PBM reaction are not extensively documented, the generally accepted mechanism provides a framework for understanding its probable reaction pathway.
The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl component. Subsequently, the boronic acid interacts with this electrophilic species. A key intermediate is the formation of a tetracoordinate boronate "ate" complex. organic-chemistry.org In the case of this compound, the ortho-hydroxyl group can play a crucial role in the formation and stabilization of this intermediate through intramolecular coordination to the boron atom.
Table 1: Representative Components in a Putative Petasis Borono-Mannich Reaction with this compound
| Amine Component | Carbonyl Component | Potential Product |
| Benzylamine | Glyoxylic acid | N-Benzyl-2-(2,4-difluoro-6-hydroxyphenyl)glycine |
| Morpholine | Formaldehyde | 4-((2,4-Difluoro-6-hydroxyphenyl)methyl)morpholine |
| Aniline | Salicylaldehyde | 2-(((2,4-Difluoro-6-hydroxyphenyl)(phenylamino)methyl)phenol |
This table presents hypothetical reaction components and products to illustrate the scope of the Petasis reaction.
Oxidative deboronation is a common reaction of organoboronic acids, leading to the replacement of the boronic acid group with a hydroxyl group. This transformation can be initiated by various oxidizing agents, with reactive oxygen species (ROS) such as hydrogen peroxide being particularly relevant. nih.gov The mechanism of oxidative deboronation of arylboronic acids generally involves the formation of a boronate species, which then reacts with the oxidant.
For this compound, the reaction with hydrogen peroxide would likely proceed via the formation of a hydroperoxyboronate intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom, a step that is often rate-limiting. nih.gov The electronic properties of the migrating aryl group influence the rate of this rearrangement. The presence of electron-withdrawing fluorine atoms on the phenyl ring could potentially retard this migration step by destabilizing the transition state where a partial positive charge may develop on the migrating carbon. The final step involves the hydrolysis of the resulting borate (B1201080) ester to yield 2,4-difluorophenol (B48109) and boric acid.
Table 2: Common Oxidizing Agents for the Deboronation of Arylboronic Acids
| Oxidizing Agent | Typical Reaction Conditions |
| Hydrogen peroxide (H₂O₂) | Aqueous base (e.g., NaOH), room temperature |
| Peracetic acid (CH₃CO₃H) | Organic solvent (e.g., acetic acid), room temperature |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous methanol, room temperature |
| Sodium perborate (B1237305) (NaBO₃·4H₂O) | Aqueous THF, room temperature |
This table lists common reagents used for oxidative deboronation, which would be applicable to this compound.
Investigation of Lewis Acidity and Basicity in Reaction Environments
The Lewis acidity of the boron atom in boronic acids is a fundamental property that governs their reactivity. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. ru.nl The boron atom in this compound possesses a vacant p-orbital, making it Lewis acidic.
The presence of two strongly electronegative fluorine atoms on the phenyl ring significantly enhances the Lewis acidity of the boron center in this compound compared to unsubstituted phenylboronic acid. nih.gov This increased acidity facilitates the coordination of Lewis bases, such as the oxygen atom of a carbonyl group or the nitrogen atom of an amine, which is a key step in many of its reactions, including the Petasis reaction.
The interplay between the enhanced Lewis acidity of the boron center and the presence of intramolecular Lewis basic groups makes the reactivity of this compound in different chemical environments a complex and nuanced subject, warranting further detailed experimental and computational studies.
Applications of 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid As a Versatile Chemical Building Block
Synthesis of Complex Fluorinated Aromatic Scaffolds
The fluorine and hydroxyl-substituted phenylboronic acid motif is a key structural element for introducing fluorinated aromatic moieties into larger molecules. This is particularly significant in the development of pharmaceuticals, where fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.
The primary documented application of (2,4-Difluoro-6-hydroxyphenyl)boronic acid is in the synthesis of complex heterocyclic compounds, which are foundational structures for many therapeutic agents.
One notable use is in the preparation of intermediates for KRAS G12C inhibitors, a class of drugs targeted at a specific mutation found in various cancers. A patent details a process where (2-fluoro-6-hydroxyphenyl)boronic acid is a key reactant. google.com The synthesis involves combining the boronic acid with acetonitrile (B52724) and citric acid, followed by the addition of an aqueous potassium fluoride (B91410) solution, to prepare a key intermediate for these potent anti-cancer compounds. google.com
Furthermore, chemical suppliers note its role as a synthetic reagent in the preparation of complex derivatives aimed at treating HIV infection. Specifically, it is used to create alkylene-bridged (3,4-dihydro-2H-benzo[b] chemicalbook.combldpharm.comoxazinyl) or (piperidinyl)(biphenyl-3-yl)pyrazolo[1,5-a]pyrimidinylacetic acid derivatives. chemicalbook.comhsppharma.com These complex heterocyclic molecules have been developed as HIV integrase inhibitors, a critical class of antiretroviral drugs. chemicalbook.comhsppharma.com
The following table summarizes a key reaction involving the subject compound in the synthesis of a KRAS G12C inhibitor intermediate.
| Reactants | Reagents/Solvents | Product | Application | Reference |
| (2-fluoro-6-hydroxyphenyl)boronic acid | 1. Acetonitrile, Citric Acid2. Potassium Fluoride, Water | Key intermediate | Synthesis of KRAS G12C inhibitor | google.com |
While fluorinated boronic acids are generally useful in the synthesis of PAHs through cross-coupling reactions, no specific examples detailing the use of this compound for the construction of polycyclic aromatic hydrocarbons were identified in the searched scientific literature and patent databases.
Stereoselective Synthesis utilizing this compound
The application of boronic acids in stereoselective synthesis is a significant area of research. However, the specific utility of this compound in this context is not well-documented.
There are no specific documented instances in the searched literature of this compound or its immediate derivatives being employed as catalysts or ligands in asymmetric catalysis.
No detailed research findings or examples of this compound being used in diastereoselective transformations were found in the reviewed scientific and patent literature.
Supramolecular Assembly and Host Guest Chemistry Involving 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid
Design Principles for Molecular Recognition Systems
Mechanisms of Analyte Binding via Boronic Acid-Diol Interactions
The primary mechanism for analyte binding by boronic acids is the formation of reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. This interaction results in the formation of stable five- or six-membered cyclic boronate esters. The equilibrium of this reaction is pH-dependent; in aqueous solutions, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is more reactive towards diols.
The key factors influencing the binding affinity and selectivity include:
pH of the Medium: Higher pH favors the formation of the tetrahedral boronate ion, which more readily complexes with diols.
pKa of the Boronic Acid: The acidity of the boronic acid is a crucial determinant of its availability for binding at a given pH. Electron-withdrawing groups, such as fluorine atoms, on the phenyl ring generally decrease the pKa of the boronic acid. This makes the boronic acid a stronger Lewis acid and can facilitate binding at lower, more physiologically relevant pH values. For this compound, the two fluorine atoms and the hydroxyl group would be expected to significantly influence its pKa.
Structure of the Diol: The binding affinity is also dependent on the stereochemistry and conformation of the diol in the analyte molecule. For example, boronic acids typically show a higher affinity for saccharides with cis-diol configurations on a furanose ring compared to trans-diols on a pyranose ring.
Development of Molecular Probes and Sensors based on Fluorinated Boronic Acids (emphasis on design and mechanism)
The development of sensors using fluorinated boronic acids like this compound is predicated on coupling the diol-binding event to a measurable change in a reporter signal, typically fluorescence.
Design Principles: The general design involves integrating the boronic acid recognition unit with a fluorophore. The diol-binding event must modulate the electronic properties of the fluorophore to produce a change in its emission. Common mechanisms include:
Photoinduced Electron Transfer (PET): In a common design, a tertiary amine is placed near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the nearby fluorophore through PET. Upon binding a diol, the boron center becomes anionic and more electron-rich, which can inhibit the PET process and "turn on" fluorescence.
Intramolecular Charge Transfer (ICT): The boronic acid group can act as either an electron-donating or electron-withdrawing group depending on its hybridization state (trigonal vs. tetrahedral). Diol binding changes this state, which can alter the ICT character of the fluorophore and lead to a shift in the emission wavelength or intensity.
Exciton (B1674681) Coupling: Probes with multiple fluorophores can be designed where diol binding alters the spatial arrangement of the fluorophores, changing their exciton coupling and thus the optical signal.
Role of Fluorination: The inclusion of fluorine atoms on the phenyl ring serves several purposes in sensor design:
Lowering pKa: As mentioned, this allows the sensor to operate effectively at physiological pH.
Modulating Lewis Acidity: Fluorine's strong electron-withdrawing nature increases the Lewis acidity of the boron atom, which can enhance its affinity for diols.
Enhancing Stability: Carbon-fluorine bonds can increase the chemical and metabolic stability of the probe.
Formation of Nanostructures and Colloidal Systems
While specific research on this compound in this area is not available, boronic acids, in general, are utilized to create "smart" materials and nanostructures that respond to specific analytes, particularly sugars.
The formation of such systems often relies on boronate ester formation as a dynamic, reversible cross-linking mechanism. For instance:
Self-Healing Hydrogels: Polymers functionalized with boronic acids can be cross-linked with polymers containing diol groups (like polyvinyl alcohol). The reversible nature of the boronate ester bond allows the gel to self-heal upon damage. The presence of a competitive diol analyte, such as glucose, can break these cross-links, leading to the dissolution of the gel.
Responsive Nanoparticles: Nanoparticles can be functionalized with boronic acids on their surface. In the presence of multivalent diol-containing analytes, these nanoparticles can be induced to aggregate through the formation of intermolecular boronate ester bridges. This aggregation can be detected by changes in turbidity or dynamic light scattering. Fluorination of the boronic acid could potentially enhance the stability and binding affinity of these systems.
Due to the lack of specific experimental data for this compound, no data tables can be generated at this time.
Computational and Theoretical Investigations of 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of boronic acids. For (2,4-Difluoro-6-hydroxyphenyl)boronic acid, DFT calculations offer insights into the intricate interplay between the boronic acid moiety, the fluorine and hydroxyl substituents, and the aromatic ring.
The geometry and electronic nature of the boronic acid group are central to the molecule's properties. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry around the boron center. This configuration allows for π-interaction between the empty p-orbital on the boron and the π-system of the phenyl ring, as well as with the lone pairs on the oxygen atoms of the hydroxyl groups.
Computational studies on related phenylboronic acids reveal that the Boron-Carbon (B-C) bond length is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in the target molecule, can slightly shorten the B-C bond by modulating the electron density of the ring. The Boron-Oxygen (B-O) bonds in the B(OH)₂ group are also of significant interest. Natural Bond Orbital (NBO) analysis suggests that these bonds possess partial double bond character due to the donation of electron density from the oxygen lone pairs into the vacant p-orbital of the boron atom. nih.gov This delocalization contributes to the stability of the boronic acid moiety.
To illustrate these properties, the following table presents calculated bond lengths for a closely related isomer, (2,6-Difluoro-4-hydroxyphenyl)boronic acid, which provides a reasonable approximation of the bond characteristics in the title compound.
| Bond | Typical Calculated Bond Length (Å) |
| B-C | 1.56 - 1.58 |
| B-O1 | 1.37 - 1.39 |
| B-O2 | 1.37 - 1.39 |
| C-F (ortho) | 1.34 - 1.36 |
| C-F (para) | 1.35 - 1.37 |
| C-O (hydroxyl) | 1.35 - 1.37 |
Note: Data is based on typical DFT calculations for analogous substituted phenylboronic acids.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. For this compound, the MEP surface would highlight several key features:
Electronegative Regions: The oxygen atoms of the boronic acid and hydroxyl groups, as well as the fluorine atoms, will exhibit negative electrostatic potential (red/yellow regions). These areas are susceptible to electrophilic attack and are involved in hydrogen bonding.
Electropositive Regions: The hydrogen atoms of the hydroxyl groups will show a positive electrostatic potential (blue regions), indicating their acidic nature and ability to act as hydrogen bond donors.
Aromatic Ring: The electron-withdrawing nature of the fluorine and boronic acid groups will lead to a less electron-rich π-system compared to benzene, influencing its interactions with other molecules.
The MEP surface provides a visual representation of how the substituents modulate the electronic landscape of the molecule, guiding its intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions within a molecule. In this compound, NBO analysis would reveal significant hyperconjugative interactions. These include the donation of electron density from the oxygen lone pairs to the empty p-orbital of boron, as well as interactions between the phenyl ring's π-orbitals and the B-C bond.
Molecular Dynamics Simulations of Solvation and Conformational Dynamics
In an aqueous environment, the hydroxyl groups of the boronic acid and the phenolic hydroxyl group would act as both hydrogen bond donors and acceptors, forming a complex and dynamic hydrogen-bonding network with surrounding water molecules. The fluorine atoms would have a lesser, but still notable, interaction with the solvent.
The primary conformational freedom in this molecule arises from the rotation around the B-C bond and the orientation of the hydroxyl groups. Computational studies on other phenylboronic acids have shown that the energy barrier for rotation around the B-C bond is relatively low, suggesting that the molecule can adopt various conformations in solution. The preferred conformation is often a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance. The presence of the ortho-hydroxyl and ortho-fluoro groups will likely influence the rotational barrier and the preferred dihedral angle between the phenyl ring and the boronic acid group.
Prediction of Acidity (pKa) and Lewis Acidity of this compound
Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. This process releases a proton into the solution, and the equilibrium is characterized by a pKa value. Computational methods, particularly those combining DFT with a continuum solvation model, have been successfully used to predict the pKa of substituted phenylboronic acids.
The acidity of this compound is significantly influenced by its substituents. The electron-withdrawing fluorine atoms and the hydroxyl group are expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). These groups stabilize the negative charge on the resulting boronate anion through inductive effects.
The Lewis acidity, which is the ability of the boron atom to accept an electron pair, is also enhanced by the electron-withdrawing substituents. A higher Lewis acidity facilitates the formation of the boronate complex, which is a key step in many of its chemical reactions and biological interactions.
| Compound | Predicted Property | Estimated Value/Effect |
| This compound | pKa | Lower than phenylboronic acid (likely in the range of 6-7) |
| This compound | Lewis Acidity | Higher than phenylboronic acid |
Note: The pKa value is an estimation based on the known effects of similar electron-withdrawing substituents on phenylboronic acid.
Modeling of Reaction Transition States and Energy Profiles
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its participation in reactions like the Suzuki-Miyaura cross-coupling.
DFT calculations can be used to locate the transition state structures and calculate the activation energies for each step of the catalytic cycle. In the context of a Suzuki-Miyaura reaction, the key steps that can be modeled include:
Oxidative Addition: The addition of an aryl halide to the palladium catalyst.
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center. This is often the rate-determining step and is where the specific properties of the boronic acid are most critical. The activation energy of this step is influenced by the Lewis acidity of the boron and the electronic properties of the phenyl ring.
Reductive Elimination: The final step where the new carbon-carbon bond is formed and the product is released from the catalyst.
By modeling these steps, researchers can gain a detailed understanding of the reaction mechanism, predict the feasibility of a particular coupling, and even design more efficient catalytic systems. For this compound, the electron-withdrawing substituents would likely influence the energetics of the transmetalation step.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. While dedicated QSRR studies for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on the electronic and steric effects of its substituents.
The reactivity of arylboronic acids is largely governed by the electronic properties of the substituents on the aromatic ring. These substituents can influence the Lewis acidity of the boron atom, which in turn affects the rates of key steps in reactions such as the Suzuki-Miyaura coupling, including transmetalation. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, while electron-donating groups decrease it.
In the case of this compound, the substituents are two fluorine atoms and a hydroxyl group. Both fluorine and the hydroxyl group are electron-withdrawing through induction and electron-donating through resonance. However, the inductive effect of fluorine is particularly strong. The positions of these substituents are crucial in determining their net electronic effect on the boronic acid group.
Computational studies on substituted phenylboronic acids have demonstrated a correlation between the calculated atomic charge on the acidic hydrogen and the acidity of the compound. For instance, a more positive charge on the hydrogen atom of the boronic acid's hydroxyl groups generally correlates with a lower pKa, indicating a more acidic and often more reactive compound in certain reactions. The presence of fluorine atoms, especially in ortho and meta positions, tends to increase the acidity of phenylboronic acids due to their strong inductive electron-withdrawing effect. mdpi.com
The following table illustrates the general electronic effects of substituents on the reactivity of phenylboronic acids, which can be used as a basis for a QSRR model.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Lewis Acidity | Predicted Impact on Reactivity |
| -F | ortho, meta | Strong -I | Weak +M | Increase | Increase |
| -F | para | Strong -I | Strong +M | Slight Increase/Decrease | Variable |
| -OH | ortho, meta | Strong -I | Weak +M | Increase | Increase |
| -OH | para | Strong -I | Strong +M | Decrease | Decrease |
| -NO₂ | meta, para | Strong -I | Strong -M | Strong Increase | Strong Increase |
| -OCH₃ | para | Strong -I | Strong +M | Decrease | Decrease |
A hypothetical QSRR model for a series of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction might take the form of the following equation:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃pKa
Where:
log(k) is the logarithm of the reaction rate constant.
σ represents the Hammett parameter of the substituent, quantifying its electronic effect.
Eₛ is the Taft steric parameter, quantifying the steric hindrance of the substituent.
pKa is the acidity constant of the boronic acid.
c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis of experimental data.
The following table provides hypothetical descriptor values for this compound that would be used in a QSRR study.
| Descriptor | Description | Hypothetical Value for this compound |
| Hammett Parameter (σ) | Sum of the electronic effects of the substituents. | High positive value (indicating strong electron withdrawal) |
| Taft Steric Parameter (Eₛ) | Steric hindrance caused by the ortho-substituents. | Moderately negative value (indicating some steric bulk) |
| pKa | Acidity of the boronic acid. | Relatively low value (indicating higher acidity) |
| Dipole Moment | Measure of the molecule's overall polarity. | Moderate to high |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Lowered due to electron-withdrawing groups |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lowered due to electron-withdrawing groups |
The development of a robust QSRR model for this compound would require the synthesis and experimental testing of a series of related compounds to generate the necessary reactivity data. This data, combined with calculated molecular descriptors, would allow for the creation of a predictive model to aid in the design of new catalysts and reaction conditions.
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of (2,4-Difluoro-6-hydroxyphenyl)boronic acid, offering insights into its atomic connectivity, electronic environment, and dynamic behavior. A multi-nuclear approach is essential for a comprehensive analysis.
A complete NMR characterization provides unambiguous evidence for the structure of this compound. While specific experimental data for this exact molecule is not extensively published, analysis of closely related fluorinated phenylboronic acids allows for an accurate prediction of its spectral features.
¹¹B NMR: The boron-11 (B1246496) nucleus is a sensitive probe of the coordination state and electronic environment of the boron atom. For tricoordinate boronic acids like the title compound, the ¹¹B NMR chemical shift is expected to appear in the range of δ 27–30 ppm in a non-coordinating solvent. This broad signal is characteristic of the sp²-hybridized boron center with its vacant p-orbital. Upon interaction with Lewis bases or in coordinating solvents, a significant upfield shift is observed, indicating a change to a tetracoordinate sp³-hybridized boronate species.
¹⁹F NMR: The fluorine-19 spectrum is crucial for confirming the substitution pattern of the aromatic ring. Two distinct resonances are expected for the fluorine atoms at the C2 and C4 positions. The signals will appear as complex multiplets due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings. For analogous difluorophenylboronic acid derivatives, these signals typically appear in the range of δ -95 to -110 ppm. rsc.org
¹³C NMR: The carbon-13 spectrum reveals the carbon skeleton of the molecule. The carbon atom directly attached to the boron (C1) typically exhibits a broad resonance due to quadrupolar relaxation of the adjacent ¹¹B nucleus and can sometimes be difficult to detect. rsc.org The chemical shifts of the other aromatic carbons are influenced by the electronegative fluorine and oxygen substituents, with C-F and C-O bonds causing significant downfield shifts. J-coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) provides further structural confirmation.
¹H NMR: The proton NMR spectrum shows signals for the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups. The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants (JHH and JHF) being diagnostic of the substitution pattern. The B(OH)₂ and phenolic OH protons typically appear as broad singlets that can exchange with D₂O.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹¹B | ~28 | br s | - | B(OH)₂ |
| ¹⁹F | ~ -100 | m | - | F (at C2/C4) |
| ~ -105 | m | - | F (at C4/C2) | |
| ¹³C | ~160 (¹JCF) | d | ~245 | C2-F |
| ~160 (¹JCF) | d | ~250 | C4-F | |
| ~155 | s | - | C6-OH | |
| ~110 (²JCF) | dd | - | C3/C5 | |
| ~105 (²JCF) | dd | - | C5/C3 | |
| Not observed | br | - | C1-B | |
| ¹H | 9.0 - 10.0 | br s | - | Ar-OH |
| 8.0 - 8.5 | br s | - | B(OH)₂ | |
| 6.5 - 7.5 | m | JHH, JHF | Ar-H |
Note: Data are estimated based on values reported for analogous compounds such as 2,4-difluorophenylboronic acid and its derivatives. Actual values may vary.
The ortho-hydroxy group in this compound introduces the possibility of tautomeric equilibria. Specifically, an intramolecular condensation can occur between the hydroxyl and boronic acid moieties to form a cyclic boronate ester, a five-membered benzoxaborole ring.
This equilibrium between the open-chain boronic acid (I) and the cyclic tautomer (II) can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net At low temperatures, the exchange between the two forms may be slow on the NMR timescale, allowing for the observation of distinct signals for each species. As the temperature is raised, the rate of interconversion increases, leading to coalescence of the signals and eventually, at high temperatures, a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, the kinetic and thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡, and Keq) for the tautomerization process can be determined. fu-berlin.de This provides critical information on the stability of the cyclic form, which can have significantly different chemical properties and reactivity compared to the acyclic boronic acid.
X-ray Crystallography of this compound and Its Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for the title compound is not publicly available, the structure of the closely related 2,4-difluorophenylboronic acid offers significant predictive insight. nih.gov Phenylboronic acids typically form centrosymmetric hydrogen-bonded dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming an R²₂(8) graph set motif. wiley-vch.de
For this compound, this dimeric motif is also expected to be a primary feature of its crystal packing. In addition to these interactions, the fluorine and hydroxyl substituents will play a crucial role in directing the supramolecular assembly.
O-H···F and O-H···O Hydrogen Bonds: The phenolic hydroxyl group and the boronic acid hydroxyls can act as hydrogen bond donors, while the fluorine atoms and oxygen atoms can act as acceptors. This can lead to the formation of extended one-dimensional chains or two-dimensional sheets. nih.gov
Intramolecular Hydrogen Bonding: An intramolecular O-H···O hydrogen bond between the ortho-hydroxyl group and an oxygen of the boronic acid is highly probable, influencing the conformation of the boronic acid group relative to the phenyl ring.
These multiple, directional interactions contribute to a stable and well-defined crystal lattice.
Solid State: In the crystalline state, the boron atom in arylboronic acids adopts a trigonal planar geometry, consistent with sp² hybridization. nih.gov The C-B-O and O-B-O bond angles are all expected to be close to 120°. The CBO₂ unit is generally found to be nearly coplanar with the aromatic ring, which allows for π-conjugation between the vacant p-orbital on the boron and the π-system of the ring. nih.govwiley-vch.de Systematic analysis of boronic acid derivatives has established typical bond lengths of approximately 1.36 Å for B-O and 1.57 Å for the B-C bond. nih.gov
Solution Analogues: In solution, particularly in the presence of Lewis basic solvents or anions (e.g., hydroxide (B78521), fluoride), the boron atom can accept a lone pair of electrons into its vacant p-orbital. mdpi.com This results in a change of coordination from trigonal planar to tetrahedral and a change in hybridization from sp² to sp³. This formation of a four-coordinate boronate species is a key aspect of boronic acid chemistry, influencing its acidity and reactivity. nih.gov The ¹¹B NMR chemical shift is highly sensitive to this change, shifting significantly upfield to a range of δ 3–15 ppm for tetrahedral boronates.
Table 2: Typical Boron Geometric Parameters
| Parameter | Solid State (Trigonal Planar) | Solution Analogue (Tetrahedral Boronate) |
| Hybridization | sp² | sp³ |
| Coordination No. | 3 | 4 |
| Geometry | Trigonal Planar | Tetrahedral |
| O-B-O Angle | ~120° | ~109.5° |
| ¹¹B NMR Shift | ~28 ppm | ~3 to 15 ppm |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the strength of hydrogen bonds within the molecular structure. By analyzing the vibrational modes of this compound, key structural features can be confirmed. Detailed assignments can be supported by Density Functional Theory (DFT) calculations on analogous molecules. nih.govresearchgate.net
Key expected vibrational modes include:
O-H Stretching: Strong, broad bands in the IR spectrum between 3200 and 3600 cm⁻¹ are characteristic of O-H stretching vibrations involved in hydrogen bonding. Separate bands may be resolved for the phenolic OH and the B(OH)₂ groups.
Aromatic C-H Stretching: These vibrations typically appear as sharp bands above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1400–1650 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.
B-O Stretching: A very strong and characteristic band in the IR spectrum, typically found between 1330 and 1380 cm⁻¹, is assigned to the asymmetric B-O stretching vibration. nist.gov
C-F Stretching: Strong C-F stretching bands are expected in the 1100–1300 cm⁻¹ region.
O-H Bending: In-plane (δ) and out-of-plane (γ) bending modes for both phenolic and boronic acid O-H groups provide further information on hydrogen bonding.
The positions and breadths of the O-H and B-O stretching bands are particularly sensitive to the hydrogen-bonding environment, providing experimental evidence for the dimeric structures and other intermolecular interactions predicted by crystallographic analysis.
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200 - 3600 | ν(O-H) from B(OH)₂ and Ar-OH, H-bonded | Strong, Broad |
| 3050 - 3100 | ν(C-H) aromatic | Medium |
| 1600 - 1630 | ν(C=C) aromatic ring | Medium-Strong |
| 1450 - 1550 | ν(C=C) aromatic ring | Medium-Strong |
| 1330 - 1380 | νasym(B-O) | Very Strong |
| 1100 - 1300 | ν(C-F) | Strong |
| ~1180 | δ(B-O-H) in-plane bend | Medium |
| ~850 | γ(C-H) out-of-plane bend | Medium |
| ~650 | γ(B-O-H) out-of-plane bend | Broad |
Note: Frequencies are based on published data for analogous compounds like 3-fluorophenylboronic acid and other substituted phenylboronic acids. nih.govresearchgate.netnist.gov ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Mass Spectrometry for Reaction Intermediate Identification and Pathway Confirmation
Mass spectrometry is a pivotal analytical technique for the identification of transient intermediates and the elucidation of reaction mechanisms involving this compound. Through methods such as Electrospray Ionization (ESI-MS), it is possible to detect and characterize fleeting species in complex reaction mixtures, offering insights into the stepwise processes of chemical transformations.
In studies of Suzuki-Miyaura cross-coupling reactions, a key application for boronic acids, ESI-MS can be employed to identify crucial intermediates. For instance, in a reaction involving this compound, one would anticipate the detection of boronate complexes, which are formed by the reaction of the boronic acid with the base used in the catalytic cycle. The subsequent transmetalation step with a palladium catalyst would lead to the formation of an organopalladium intermediate, which could also be characterized by mass spectrometry.
The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the elemental composition of these intermediates, aiding in their structural confirmation. Tandem mass spectrometry (MS/MS) experiments can further provide structural information through the analysis of fragmentation patterns. By monitoring the reaction progress over time, the rise and fall of the intensities of the signals corresponding to various intermediates can provide kinetic data, further solidifying the proposed reaction pathway.
While direct experimental data for this compound is not extensively available in public literature, the expected intermediates and their mass-to-charge ratios (m/z) in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl halide (Ar-X) are presented in the table below. This data is inferred from known mechanisms of similar reactions.
| Plausible Intermediate | Chemical Formula | Expected m/z ([M+H]⁺) |
| (2,4-Difluoro-6-hydroxyphenyl)boronate | C₆H₅BF₂O₃⁻ | 173.02 |
| Palladium-Aryl Complex | [Pd(Ar)(PPh₃)₂]⁺ | Varies with Ar |
| Transmetalation Intermediate | [Pd(C₆H₃F₂O)(PPh₃)₂]⁺ | Varies with ligand |
| Biaryl Product | C₁₂H₇F₂O | Varies with Ar |
This table presents hypothetical data based on established reaction mechanisms for similar compounds.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Property Determination
UV-Vis and fluorescence spectroscopy are instrumental in probing the electronic structure and photophysical properties of this compound and its derivatives. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals.
For an aromatic compound like this compound, the primary electronic transitions are expected to be π → π* transitions associated with the phenyl ring. The presence of fluorine and hydroxyl substituents will influence the energy of these transitions. The electron-withdrawing nature of the fluorine atoms can affect the energy levels of the molecular orbitals. nih.gov The hydroxyl group, being an electron-donating group, can also modulate the electronic properties.
Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule as it returns to the ground state. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
The photophysical properties of boronic acid derivatives are often sensitive to their environment, such as solvent polarity and pH. nih.gov For this compound, changes in pH would be expected to alter the ionization state of the hydroxyl and boronic acid groups, leading to shifts in the absorption and emission spectra.
The following table summarizes the anticipated photophysical properties of this compound in a common organic solvent, based on data from structurally related compounds.
| Parameter | Value | Solvent |
| λmax (Absorption) | ~270-290 nm | Methanol |
| λem (Emission) | ~310-330 nm | Methanol |
| Stokes Shift | ~40-50 nm | Methanol |
| Quantum Yield (ΦF) | ~0.1-0.3 | Methanol |
This table presents estimated data based on the properties of analogous fluorinated and hydroxylated phenylboronic acids.
Challenges and Future Research Directions for 2,4 Difluoro 6 Hydroxyphenyl Boronic Acid
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of highly substituted boronic acids like (2,4-Difluoro-6-hydroxyphenyl)boronic acid often relies on multi-step sequences that may not be optimal in terms of sustainability and atom economy. A significant future challenge is the development of more direct and environmentally benign synthetic methodologies.
Current synthetic approaches typically involve lithiation or Grignard formation followed by reaction with a trialkyl borate (B1201080). However, these methods often require cryogenic temperatures and strictly anhydrous conditions, and they generate stoichiometric amounts of waste. Future research is expected to focus on late-stage C-H activation and borylation, which represents a more atom-economical approach. oaepublish.com
Key Research Objectives:
Transition-Metal-Catalyzed C-H Borylation: A primary goal is to develop catalytic systems (e.g., using iridium, rhodium, or palladium) that can directly and regioselectively install the boronic acid group onto a pre-existing 2,4-difluorophenol (B48109) scaffold. This would circumvent the need for halogenated precursors and organometallic intermediates. oaepublish.com
Mechanism-Informed Catalyst Design: Understanding the mechanism of C-H activation in such an electron-deficient and sterically hindered system will be crucial for designing catalysts with high efficiency and selectivity.
Greener Reaction Conditions: Research into using more sustainable solvents, reducing catalyst loading, and enabling catalyst recycling will be paramount for industrial-scale applications.
Table 1: Comparison of Synthetic Strategies for Arylboronic Acids
| Feature | Traditional Methods (e.g., Grignard) | Future Direction (C-H Borylation) |
|---|---|---|
| Starting Material | Aryl Halide | Arene |
| Key Reagent | Organometallic (e.g., R-MgX) | Diboron Reagent |
| Byproducts | Stoichiometric Metal Salts | Catalytic System Turnover |
| Atom Economy | Lower | Higher |
| Conditions | Often Cryogenic, Anhydrous | Milder Temperatures Possible |
| Key Challenge | Functional Group Tolerance | Regioselectivity Control |
Expansion of Catalytic Applications beyond Established Cross-Couplings
While arylboronic acids are staples in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a burgeoning area of research involves using them as catalysts in their own right. rsc.orgrsc.org The Lewis acidic nature of the boron center, enhanced by the electron-withdrawing fluorine atoms in this compound, makes it a promising candidate for organocatalysis.
A significant future direction is to harness this compound as a catalyst for dehydrative transformations, such as direct amide bond formation, which avoids the use of wasteful stoichiometric coupling reagents. rsc.orgrsc.org The ortho-hydroxyl group could play a cooperative role in catalysis, potentially enabling unique reactivity.
Potential Catalytic Roles:
Direct Amidation: Catalyzing the direct condensation of carboxylic acids and amines is a key goal for sustainable chemistry. nih.govacs.org Research has shown that electron-deficient arylboronic acids are effective catalysts for this transformation. rsc.org
Friedel-Crafts Reactions: Boronic acid catalysis can activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions with arenes. rsc.orgacs.org
Activation of Hydroxyl Groups: The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups can be used to activate them for various transformations, offering an atom-economical alternative to converting them into halides or sulfonates. rsc.org
Exploration of Novel Reactivity Patterns and Selectivities
The interplay between the three functional groups—boronic acid, hydroxyl, and two fluorines—on the phenyl ring offers a rich field for exploring novel reactivity. The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the boronic acid and influences the acidity of the phenol (B47542). This electronic modulation can be exploited to achieve unique selectivities.
A key challenge is the selective functionalization of the molecule. For instance, can one functional group be manipulated while leaving the others intact? This requires a deep understanding of the relative reactivity of each site under various conditions. Future research could focus on leveraging the ortho-hydroxyl group to direct reactions at other positions or to act as a temporary protecting group for the boronic acid.
Areas for Exploration:
Selective Derivatization: Developing conditions for selective O-alkylation, O-acylation, or even selective modification of the boronic acid moiety.
Cooperative Reactivity: Investigating reactions where the hydroxyl and boronic acid groups work in concert, such as in the formation of boronate esters that then direct further transformations.
Photoredox and Electrochemical Methods: Applying modern synthetic methods to uncover new reaction pathways that are not accessible through traditional thermal reactions. The electronic properties of the fluorinated ring make it an interesting substrate for such explorations.
Rational Design of Advanced Functional Materials Incorporating the Compound
Boronic acids are critical building blocks for creating advanced materials like Covalent Organic Frameworks (COFs), functional polymers, and sensors. rsc.orgresearchgate.net The specific structure of this compound makes it an attractive monomer for designing materials with tailored properties.
The ability of the boronic acid to form reversible covalent bonds with diols is the basis for glucose sensors and self-healing materials. bohrium.com The hydroxyl group can participate in hydrogen bonding networks, influencing the packing and properties of the resulting material, while the fluorine atoms can impart hydrophobicity and enhance thermal stability.
Future Material Design Directions:
Covalent Organic Frameworks (COFs): Using the compound as a node in the synthesis of 2D or 3D COFs. rsc.orgresearchgate.net The directionality of the B(OH)₂ and OH groups could lead to novel topologies, with the fluorine atoms lining the pores to create fluorinated nanochannels for selective gas separation or molecular recognition.
Stimuli-Responsive Polymers: Incorporating the molecule into polymers to create materials that respond to changes in pH or the presence of specific diols (like sugars). researchgate.netacs.org This is highly relevant for drug delivery systems and diagnostics.
Supramolecular Assemblies: Exploiting the hydrogen bonding capabilities of the hydroxyl and boronic acid groups to form well-defined supramolecular structures, such as organogels or liquid crystals. rsc.orgmdpi.com
Table 2: Potential Applications of Materials Derived from this compound
| Material Type | Key Structural Feature | Potential Application |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Porous, crystalline structure with fluorinated channels | Gas storage and separation, catalysis |
| Stimuli-Responsive Polymers | Reversible boronate ester linkages | Self-regulated drug delivery, biosensors |
| Functionalized Nanoparticles | Surface decoration with boronic acid moieties | Targeted drug delivery, enzyme immobilization mdpi.com |
| Supramolecular Gels | Hydrogen-bonded fibrous networks | Smart materials, environmental remediation |
In-depth Understanding of Solvent and Medium Effects on Reactivity and Self-Assembly
The behavior of boronic acids is profoundly influenced by the surrounding solvent and medium. bohrium.comnih.gov Solvent can affect reaction rates, alter catalytic activity, and dictate the outcome of self-assembly processes. rsc.org For a molecule like this compound, with its capacity for Lewis acid-base interactions, hydrogen bonding, and dipole-dipole interactions, these effects are particularly complex and present a critical area for future investigation.
Key Research Questions:
Solvent-Reactivity Correlations: How do solvent parameters (polarity, proticity, basicity) quantitatively affect the rate and selectivity of reactions catalyzed by or involving this compound? rsc.org
Controlling Self-Assembly: How can solvent choice be used to direct the self-assembly process, favoring, for example, the formation of discrete supramolecular cages over extended polymeric networks or gels? researchgate.netacs.org
Aqueous vs. Organic Media: A thorough investigation of the compound's behavior in aqueous media is essential for its application in biological sensing and drug delivery, where pH and ionic strength are critical variables.
Q & A
Basic Research Questions
Q. What computational methods are recommended for characterizing the structural and spectral properties of (2,4-Difluoro-6-hydroxyphenyl)boronic acid?
- Methodology : Density Functional Theory (DFT) calculations using software like SPARTAN’14 can optimize molecular geometry, predict vibrational spectra, and analyze electronic properties. For instance, NMR chemical shifts can be modeled to correlate with experimental data, particularly under varying pH conditions (see Table 2-7 in ). Comparative studies with related boronic acids (e.g., 2,6-difluorophenyl boronic acid) help validate computational results .
Q. How can the binding affinity of this boronic acid with diols be experimentally quantified?
- Methodology : Use fluorescence-based titration or isothermal titration calorimetry (ITC) to measure equilibrium binding constants (). For kinetic profiling, stopped-flow fluorescence methods track rapid binding events (e.g., kon values for fructose > tagatose > glucose, as shown in ). Ensure pH is maintained near physiological levels (7.4) to mimic biological conditions .
Q. What are the best practices for synthesizing and purifying this compound to ensure high purity?
- Methodology : Employ Suzuki-Miyaura cross-coupling reactions using palladium catalysts, followed by recrystallization in anhydrous solvents (e.g., THF/hexane). Monitor purity via and NMR spectroscopy. For air-sensitive derivatives, use inert atmosphere techniques and characterize intermediates via MALDI-MS to avoid boroxine formation .
Advanced Research Questions
Q. How can secondary interactions compromise the selectivity of this boronic acid in glycoprotein capture, and how can these be mitigated?
- Methodology : Surface plasmon resonance (SPR) studies (e.g., AECPBA-functionalized surfaces in ) reveal non-specific interactions with non-glycosylated proteins. To enhance selectivity:
- Optimize buffer systems (e.g., use high-ionic-strength buffers to reduce electrostatic interference).
- Introduce competing agents (e.g., sorbitol) to block non-specific diol binding.
- Validate specificity using glycoprotein/non-glycoprotein pairs (e.g., RNase A vs. RNase B) .
Q. What strategies enable the integration of this compound into stimuli-responsive hydrogels for biomedical applications?
- Methodology : Incorporate the boronic acid into copolymer networks (e.g., acrylamide-based hydrogels) via free-radical polymerization. Test glucose sensitivity by measuring swelling ratios in glucose-containing buffers. For photoresponsive systems, conjugate with azobenzene derivatives to enable light-controlled binding reversibility (e.g., red light triggers Z-isomer formation, enhancing diol affinity as in ) .
Q. How can computational modeling guide the design of tubulin polymerization inhibitors using this boronic acid?
- Methodology : Perform molecular docking (e.g., Autodock Vina) to predict binding poses within the colchicine-binding site of tubulin. Validate with molecular dynamics (MD) simulations to assess binding stability. Syntize analogs with substituents (e.g., trifluoromethyl groups) to enhance hydrophobic interactions. Test inhibitory activity via in vitro tubulin polymerization assays and correlate with cytotoxicity profiles (e.g., IC values against glioblastoma cells) .
Q. What factors influence the pH-dependent NMR chemical shifts of this boronic acid, and how can this inform its reactivity?
- Methodology : Titrate the compound in DO or DMSO-d across a pH range (2–10) and record NMR spectra. Correlate shifts with protonation states (e.g., B(OH) vs. B(OH)). For example, 2,6-difluorophenyl boronic acid shows a downfield shift from 28 ppm (neutral) to 18 ppm (deprotonated) at high pH. Use this data to predict binding behavior in biological systems .
Data Contradictions and Resolution
- Binding Kinetics vs. Thermodynamics : While reports kon as the primary determinant of binding affinity, highlights that photoisomerization (E→Z) of azobenzene-boronic acid hybrids can enhance by 20-fold. Researchers must consider both kinetic and thermodynamic parameters when designing real-time sensors .
- Selectivity in Glycoprotein Capture : emphasizes buffer optimization to reduce non-specific interactions, whereas suggests hydrogel porosity as a critical factor. A combined approach (buffer + material design) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
